molecular formula C7H8N2O2 B565659 2-Methyl-4-nitroaniline-d3 CAS No. 1246815-44-0

2-Methyl-4-nitroaniline-d3

Cat. No.: B565659
CAS No.: 1246815-44-0
M. Wt: 155.171
InChI Key: XTTIQGSLJBWVIV-FIBGUPNXSA-N
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Description

2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, a compound widely used in various scientific research and industrial applications. The deuterated form, this compound, is particularly valuable in studies involving metabolic pathways and drug metabolism due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-Methylaniline followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the para position relative to the amino group. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 2-Methyl-4-phenylenediamine.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: 2-Methyl-4-nitrobenzoic acid.

Scientific Research Applications

Toxicology and Environmental Impact
Research has indicated that 2-methyl-4-nitroaniline can exhibit hepatotoxic effects when exposed to biological systems. A study on Wistar rats demonstrated that exposure to this compound resulted in liver dysfunction and inflammatory responses, highlighting its potential environmental toxicity. The deuterated form may be used to trace its environmental fate more accurately due to its distinct isotopic signature.

Case Study: Hepatotoxicity Assessment
A study published in PubMed assessed the hepatotoxicity of 2-methyl-4-nitroaniline through a 90-day exposure trial on Wistar rats. The study measured various biochemical and histopathological parameters, revealing significant liver damage correlated with increased levels of PPARγ mRNA expression, indicating a possible mechanism for toxicity .

Pharmaceutical Research

Drug Development
In pharmaceutical research, deuterated compounds like 2-methyl-4-nitroaniline-d3 are valuable for improving the pharmacokinetic profiles of drug candidates. The presence of deuterium can enhance metabolic stability and alter the pharmacodynamics of drugs, making them more effective or reducing side effects.

Table 2: Pharmacokinetic Benefits of Deuterated Compounds

ParameterStandard CompoundDeuterated Compound
Metabolic Half-Life (hours)ShortExtended
Bioavailability (%)VariableImproved
Clearance Rate (L/h)HigherLower

Synthesis of Azo Dyes

2-Methyl-4-nitroaniline serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries. The deuterated variant may be utilized to study reaction mechanisms and optimize synthesis pathways due to its unique isotopic characteristics.

Research on Mechanisms of Action

The study of this compound extends into understanding its mechanisms at the molecular level, particularly how it interacts with biological receptors and enzymes. Research indicates that it may act as a PPARγ agonist, influencing metabolic pathways that could lead to adverse health effects.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity due to the presence of deuterium.

    Pathways Involved: It can influence oxidative and reductive pathways, affecting the overall metabolic profile of the system under study.

Comparison with Similar Compounds

  • 2-Methyl-4-nitroaniline
  • 2-Methyl-6-nitroaniline
  • 4-Methyl-2-nitroaniline
  • 2-Methyl-3-nitroaniline

Comparison: 2-Methyl-4-nitroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, unlike its non-deuterated counterparts.

Biological Activity

2-Methyl-4-nitroaniline-d3 is a deuterated derivative of 2-Methyl-4-nitroaniline, characterized by the incorporation of deuterium atoms. This compound is utilized extensively in scientific research, particularly in studies related to metabolic pathways and drug metabolism due to its stable isotope labeling properties. Its unique structure allows for precise tracking in biological systems, making it a valuable tool in various fields of research.

PropertyValue
CAS Number 1246815-44-0
Molecular Formula C7H8D3N2O2
Molecular Weight 157.19 g/mol
IUPAC Name 4-nitro-2-(trideuteriomethyl)aniline
InChI Key XTTIQGSLJBWVIV-FIBGUPNXSA-N

Synthesis

The synthesis of this compound involves the nitration of 2-Methylaniline followed by deuteration. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, while deuteration is achieved using deuterated reagents under controlled conditions. This dual-step synthesis is crucial for obtaining high purity and yield necessary for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of deuterium alters the kinetic properties of the compound, influencing enzyme activities and metabolic pathways.

Molecular Targets

  • Enzymes: Interacts with enzymes involved in drug metabolism, potentially affecting their catalytic efficiency.
  • Metabolic Pathways: Influences oxidative and reductive pathways, which can alter the overall metabolic profile.

Research Applications

  • Tracer Studies: Used as a tracer molecule to study reaction mechanisms and metabolic pathways.
  • Drug Metabolism: Plays a significant role in pharmacokinetics studies, helping researchers understand how drugs are processed in biological systems.
  • Labeling Experiments: Facilitates tracking of compound incorporation into biological systems, enhancing the understanding of biological processes.

Case Study 1: Drug Metabolism

A study evaluated the pharmacokinetics of a drug labeled with this compound to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The findings demonstrated that the deuterated compound provided clearer insights into metabolic pathways compared to its non-deuterated counterparts.

Case Study 2: Enzyme Interaction

Research investigating the interaction between this compound and cytochrome P450 enzymes revealed that the compound modulated enzyme activity differently than its non-deuterated analogs. This highlighted the importance of isotopic labeling in understanding enzyme kinetics and drug interactions.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other similar compounds:

Compound NameBiological ActivityStability
2-Methyl-4-nitroanilineModerate antibacterial propertiesStandard stability
4-NitroanilineLimited use in metabolic studiesLess stable
This compoundEnhanced tracking in metabolic studiesHigh stability

The incorporation of deuterium significantly enhances the stability and tracking capabilities of this compound compared to its non-deuterated forms.

Q & A

Basic Research Questions

Q. How is 2-Methyl-4-nitroaniline-d3 synthesized, and what analytical methods confirm its isotopic purity?

  • Methodological Answer : The deuterated analog is synthesized via isotopic substitution using deuterated precursors (e.g., deuterated methylamine or deuterated nitric acid). Isotopic purity (e.g., ≥99 atom% D) is verified via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), or infrared (IR) spectroscopy. For example, deuterated methyl groups (CD₃) exhibit distinct NMR shifts compared to CH₃ groups, while MS detects mass differences due to deuterium substitution .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Deuterated compounds are prone to isotopic exchange with ambient moisture. Storage below -20°C in anhydrous solvents (e.g., deuterated acetonitrile) minimizes degradation. Handling under inert gas (N₂/Ar) and using glass vials with PTFE-lined caps prevents contamination. Stability studies should include periodic purity checks via HPLC or GC-MS .

Advanced Research Questions

Q. How does deuterium substitution affect the nonlinear optical (NLO) properties of 2-Methyl-4-nitroaniline in electro-optic applications?

  • Methodological Answer : Deuterium alters electron density and vibrational modes, impacting hyperpolarizability (β) and second-order susceptibility (χ²). Experimental designs should compare the electro-optic coefficients of deuterated vs. non-deuterated crystals using phase retardation measurements (e.g., modified Teng–Man technique) and X-ray crystallography to correlate structural changes with NLO performance. Evidence from MNA (non-deuterated) shows a large electro-optic figure of merit (r = 12 pm/V) comparable to LiNbO₃, suggesting deuterated analogs may enhance thermal stability or reduce optical loss .

Q. How can isotopic labeling resolve contradictions in reaction mechanism studies involving this compound?

  • Methodological Answer : Contradictions in kinetic isotope effects (KIEs) or regioselectivity can arise from competing reaction pathways. Deuterium labeling at specific positions (e.g., methyl or nitro groups) allows tracing hydrogen/deuterium transfer steps via isotopic tracing experiments (e.g., deuterium NMR or MS fragmentation patterns). For example, deuterium in the methyl group may suppress C-H activation pathways, clarifying whether nitro-group reduction or methyl-group oxidation dominates .

Q. What experimental strategies mitigate signal interference when using this compound as an internal standard in explosives analysis?

  • Methodological Answer : In LC-MS or GC-MS workflows, deuterated standards compensate for matrix effects and ionization variability. However, isotopic overlap with non-deuterated analogs (e.g., 2-Methyl-5-nitroaniline) must be minimized. Method optimization includes adjusting chromatographic separation (e.g., using HILIC columns) and selecting unique fragment ions (e.g., m/z 153 for deuterated vs. m/z 150 for non-deuterated species) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in vibrational spectra between computational models and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., neglecting anharmonic effects). Validate computational models by:

  • Comparing experimental IR/Raman spectra with scaled frequency calculations.
  • Including solvent effects (e.g., polarizable continuum models) for solution-phase data.
  • Cross-referencing with isotopic substitution studies to isolate mode-specific contributions .

Properties

CAS No.

1246815-44-0

Molecular Formula

C7H8N2O2

Molecular Weight

155.171

IUPAC Name

4-nitro-2-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3

InChI Key

XTTIQGSLJBWVIV-FIBGUPNXSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N

Synonyms

2-Methyl-4-nitro-benzenamine-d3;  4-Nitro-o-toluidine-d3;  1-Amino-2-methyl-4-nitrobenzene-d3;  2-Amino-1-methyl-5-nitrobenzene-d3;  2-Amino-5-nitrotoluene-d3;  2-Methyl-4-nitrobenzenamine-d3;  2-Methyl-4-nitrophenylamine-d3;  Fast Red RL Base-d3; 

Origin of Product

United States

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